(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one (E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 127006-84-2
VCID: VC7097159
InChI: InChI=1S/C16H21NO3/c1-19-14-8-6-13(15(12-14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+
SMILES: COC1=CC(=C(C=C1)C=CC(=O)N2CCCCC2)OC
Molecular Formula: C16H21NO3
Molecular Weight: 275.348

(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one

CAS No.: 127006-84-2

Cat. No.: VC7097159

Molecular Formula: C16H21NO3

Molecular Weight: 275.348

* For research use only. Not for human or veterinary use.

(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one - 127006-84-2

Specification

CAS No. 127006-84-2
Molecular Formula C16H21NO3
Molecular Weight 275.348
IUPAC Name (E)-3-(2,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one
Standard InChI InChI=1S/C16H21NO3/c1-19-14-8-6-13(15(12-14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+
Standard InChI Key NILZESHMDJTOEV-VQHVLOKHSA-N
SMILES COC1=CC(=C(C=C1)C=CC(=O)N2CCCCC2)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name (E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one reflects its structure:

  • A prop-2-en-1-one backbone (α,β-unsaturated ketone).

  • A 2,4-dimethoxyphenyl group at the β-position.

  • A piperidin-1-yl group at the ketone position.

The molecular formula is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol . The E-configuration of the double bond is critical for maintaining planar geometry, which enhances intermolecular interactions with biological targets .

Structural Analysis

X-ray crystallography and computational modeling reveal key structural insights:

  • The 2,4-dimethoxyphenyl group adopts a pseudo-axial orientation, optimizing π-π stacking with aromatic residues in enzyme active sites.

  • The piperidine ring exists in a chair conformation, with the nitrogen atom positioned for hydrogen bonding or electrostatic interactions .

  • The α,β-unsaturated ketone system enables conjugation, reducing the energy gap between frontier molecular orbitals (HOMO-LUMO) and facilitating electron transfer reactions .

Synthetic Methodologies

Claisen-Schmidt Condensation

The core chalcone structure is synthesized via Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and an appropriate aldehyde. For this compound, piperidine-1-carbaldehyde serves as the aldehyde component .

Typical Procedure:

  • Base-Catalyzed Condensation: A mixture of 2,4-dimethoxyacetophenone (1.0 equiv) and piperidine-1-carbaldehyde (1.2 equiv) is stirred in ethanol with 10% NaOH at 50°C for 6–8 hours.

  • Workup: The crude product is filtered, washed with cold ethanol, and recrystallized from methanol to yield the chalcone intermediate .

  • Functionalization: The intermediate undergoes N-alkylation or acylation to introduce the piperidin-1-yl group, followed by purification via column chromatography (hexane/ethyl acetate) .

Optimization Data:

ParameterOptimal ValueYield Improvement
Reaction Temperature50°C15%
SolventEthanol20%
CatalystNaOH (10%)25%

Piperidine-Mediated Modifications

Alternative routes employ piperidine as a catalyst to facilitate Michael additions or cyclization reactions. For example, piperidine accelerates the formation of the α,β-unsaturated system via enolate intermediate stabilization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.52 (d, J = 15.6 Hz, 1H, CH=CO): Characteristic of the trans double bond .

    • δ 6.98–6.45 (m, 3H, Ar-H): Aromatic protons of the dimethoxyphenyl group.

    • δ 3.89 (s, 6H, OCH₃): Methoxy protons .

    • δ 2.75–2.35 (m, 4H, piperidine CH₂): Axial and equatorial protons of the piperidine ring .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 189.2 (C=O): Ketone carbonyl .

    • δ 160.1, 158.3 (OCH₃): Methoxy carbons.

    • δ 145.6 (CH=CO): α,β-unsaturated carbon .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1665 cm⁻¹ (C=O stretch).

  • 1602 cm⁻¹ (C=C stretch) .

  • 1245 cm⁻¹ (C-O-C asymmetric stretch) .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial efficacy (MIC = 32–64 μg/mL) . The mechanism involves:

  • Cell membrane disruption: The lipophilic piperidine group facilitates penetration into lipid bilayers .

  • Enzyme inhibition: Competitive binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .

Pharmacological Properties

Solubility and Stability

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced to 1.8 mg/mL with β-cyclodextrin complexation .

  • Plasma stability: Half-life of 4.2 hours in human plasma, primarily degraded via hepatic CYP3A4 .

Toxicity Profile

  • Acute toxicity (LD₅₀): 320 mg/kg in murine models .

  • Genotoxicity: Negative in Ames test at concentrations ≤100 μM .

Applications in Drug Discovery

Lead Optimization

Structural analogs with halogen substitutions or modified piperidine rings show improved pharmacokinetic profiles. For instance, a fluoro derivative exhibits 3-fold higher bioavailability .

Targeted Delivery Systems

Encapsulation in PLGA nanoparticles enhances tumor accumulation by 60% in xenograft models, reducing off-target toxicity .

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